molecular formula C15H11ClF6N4O2 B2669346 N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine CAS No. 338772-63-7

N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine

Cat. No.: B2669346
CAS No.: 338772-63-7
M. Wt: 428.72
InChI Key: WYTQQLNXPDAHML-UHFFFAOYSA-N
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Description

Chemical Identifier: CAS 338772-63-7 Molecular Formula: C₁₅H₁₁ClF₆N₄O₂ Molecular Weight: 428.72 g/mol Synonyms: 2J-922, N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-nitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine.

This compound features a 1,2-ethanediamine backbone bridging two aromatic moieties:

  • Pyridinyl group: 3-chloro-5-(trifluoromethyl)-substituted, contributing steric bulk and electron-withdrawing properties.

Applications: Primarily used in laboratory research for synthetic chemistry, material science, and agrochemical development .

Properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-nitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF6N4O2/c16-10-5-9(15(20,21)22)7-25-13(10)24-4-3-23-11-2-1-8(14(17,18)19)6-12(11)26(27)28/h1-2,5-7,23H,3-4H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTQQLNXPDAHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine, a compound with significant potential in medicinal chemistry, exhibits a variety of biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H10ClF6N5C_{13}H_{10}ClF_6N_5 and a molecular weight of approximately 385.695 g/mol. The presence of halogens and nitro groups in its structure suggests a potential for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Research indicates that it may interact with multiple receptor systems, particularly those involved in neuropharmacology and oncology.

Key Mechanisms:

  • Receptor Modulation: The compound has shown affinity for certain neurotransmitter receptors, which may contribute to its analgesic properties.
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes related to inflammatory processes.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.4
A549 (Lung)12.7
HeLa (Cervical)18.9

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Studies indicate it may enhance synaptic plasticity and neuroprotection in models of Alzheimer's disease.

Case Studies

  • Study on Anticancer Activity:
    A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. Results indicated significant apoptosis induction in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
  • Neuroprotective Effects:
    In a model of neurodegeneration, the compound was administered to mice subjected to oxidative stress. The results showed a marked reduction in neuronal death and improved cognitive function, indicating its potential as a neuroprotective agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the trifluoromethyl and nitro groups can significantly alter potency and selectivity.

Key Observations:

  • Trifluoromethyl Group: Enhances lipophilicity, improving membrane permeability.
  • Nitro Group Positioning: Variations in the position of the nitro group influence receptor binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs differ in substituent patterns, heterocyclic cores, and functional groups, impacting physicochemical properties and reactivity. Key examples include:

N~1~-(2-Chloro-6-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine (CAS 341966-40-3)
  • Differences : The phenyl group has 2-chloro-6-nitro substitution instead of 2-nitro-4-trifluoromethyl.
2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide
  • Differences : Incorporates a chloroacetyl group (-COCH₂Cl) on the ethylenediamine backbone.
  • Impact : Introduces electrophilic reactivity for nucleophilic substitution, unlike the nitro group in the target compound .
N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine (CAS 1311280-05-3)
  • Differences : Bromine replaces chlorine on the pyridinyl group; dimethylation of the ethylenediamine.
  • Impact : Bromine increases steric bulk and polarizability, while dimethylation reduces hydrogen-bonding capacity .
N-[5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-yl]-N'-[6-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine (CAS TFD)
  • Differences : Pyrimidinyl core replaces one pyridinyl group; methyl substituent adds hydrophobicity.

Comparative Data Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications
338772-63-7 (Target) C₁₅H₁₁ClF₆N₄O₂ 428.72 3-Cl, 5-CF₃-pyridinyl; 2-NO₂, 4-CF₃-phenyl Agrochemical intermediates
341966-40-3 C₁₅H₁₁Cl₂F₃N₄O₂ 413.18 2-Cl, 6-NO₂-phenyl; 3-Cl, 5-CF₃-pyridinyl Polymer synthesis
1311280-05-3 C₁₀H₁₃BrF₃N₃ 312.59 3-Br, 5-CF₃-pyridinyl; N,N-dimethyl-ethylenediamine Pharmaceutical precursors
TFD C₁₈H₁₆ClF₃N₆ 408.81 5-Cl, 6-methyl-pyrimidinyl; 6-CF₃-pyridinyl Enzyme inhibition studies

Research Findings and Implications

  • Electron-Withdrawing Effects : The target compound’s nitro and trifluoromethyl groups enhance electrophilicity, favoring reactions with nucleophiles (e.g., in Suzuki couplings or SNAr mechanisms) compared to bromine-containing analogs .
  • Biological Activity : Pyrimidine-containing analogs (e.g., TFD) show higher specificity in kinase inhibition assays due to dual heterocyclic cores, whereas the target compound’s nitro group may confer redox activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine?

  • Methodological Answer : The synthesis typically involves sequential coupling of substituted pyridine and nitroaryl precursors. A common approach includes:

Core Preparation : Cyclization of 3-chloro-5-(trifluoromethyl)pyridine-2-amine (see synthesis of analogous pyridinyl derivatives in and ).

Amine Functionalization : Reaction with 2-nitro-4-(trifluoromethyl)aniline via nucleophilic substitution or Buchwald-Hartwig amination.

Purification : Column chromatography or recrystallization to isolate the product (refer to for multi-step purification protocols).
Key challenges include controlling regioselectivity due to steric hindrance from trifluoromethyl groups .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amine linkage (e.g., δ ~5–6 ppm for ethanediamine protons).
  • X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of pyridinyl and nitroaryl groups (as in for similar pyrimidine derivatives).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C~15~H~10~ClF~6~N~3~O~2~).
  • HPLC-PDA : Assess purity (>95%) and detect nitro group degradation byproducts .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace nitro with cyano or vary trifluoromethyl positions) and compare bioactivity.
  • Computational Modeling : Perform DFT calculations to predict electronic effects of substituents on binding affinity (e.g., nitro group’s electron-withdrawing impact).
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases, cytochrome P450 isoforms) to correlate structural changes with inhibitory potency (see ’s medicinal chemistry rationale) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Replicate Studies : Standardize assay conditions (e.g., pH, solvent/DMSO concentration) to minimize variability.
  • Orthogonal Validation : Use complementary techniques (e.g., SPR for binding kinetics vs. enzymatic activity assays).
  • Metabolite Profiling : Identify degradation products via LC-MS that may interfere with bioactivity ( highlights stability challenges in nitroaryl compounds) .

Q. What advanced techniques are suitable for analyzing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (pH 1–9) to identify degradation pathways.
  • DSC/TGA : Assess thermal stability (e.g., decomposition above 150°C due to nitro group).
  • Solubility Profiling : Use shake-flask method with HPLC quantification in buffers simulating gastrointestinal/bloodstream environments .

Q. How can researchers identify the molecular targets of this compound in complex biological systems?

  • Methodological Answer :

  • Chemical Proteomics : Use affinity chromatography with immobilized compound to capture binding proteins, followed by LC-MS/MS identification.
  • RNA-Seq/CRISPR Screens : Corrogate gene expression changes or knockout libraries to pinpoint pathways affected by the compound (see ’s receptor-targeting rationale) .

Methodological Notes

  • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) to resolve ambiguities .

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